molecular formula C11H11ClFNO3 B3485329 methyl N-[(2-chloro-6-fluorophenyl)acetyl]glycinate

methyl N-[(2-chloro-6-fluorophenyl)acetyl]glycinate

Cat. No.: B3485329
M. Wt: 259.66 g/mol
InChI Key: MBDMYVCQNYEOCM-UHFFFAOYSA-N
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Description

Methyl N-[(2-chloro-6-fluorophenyl)acetyl]glycinate is an organic compound with the molecular formula C11H11ClFNO3. It is a derivative of glycine, where the amino group is substituted with a 2-chloro-6-fluorophenylacetyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[(2-chloro-6-fluorophenyl)acetyl]glycinate typically involves the acylation of glycine methyl ester with 2-chloro-6-fluorophenylacetyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and more efficient purification techniques such as crystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl N-[(2-chloro-6-fluorophenyl)acetyl]glycinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl N-[(2-chloro-6-fluorophenyl)acetyl]glycinate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl N-[(2-chloro-6-fluorophenyl)acetyl]glycinate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by mimicking the natural substrate of the enzyme, thereby blocking the active site. The molecular targets and pathways involved would vary depending on the specific enzyme or biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl N-[(2-chloro-6-fluorophenyl)acetyl]glycinate is unique due to the presence of both chlorine and fluorine substituents on the phenyl ring. These substituents can significantly influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl 2-[[2-(2-chloro-6-fluorophenyl)acetyl]amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClFNO3/c1-17-11(16)6-14-10(15)5-7-8(12)3-2-4-9(7)13/h2-4H,5-6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBDMYVCQNYEOCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC(=O)CC1=C(C=CC=C1Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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